molecular formula C14H16ClNO3 B6644987 1-(4-Chloro-2-methylbenzoyl)piperidine-4-carboxylic acid

1-(4-Chloro-2-methylbenzoyl)piperidine-4-carboxylic acid

Cat. No.: B6644987
M. Wt: 281.73 g/mol
InChI Key: VAHDKLOSIZRFPG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylbenzoyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylbenzoyl)piperidine-4-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the reaction of 4-chloro-2-methylbenzoyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylbenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-Chloro-2-methylbenzoyl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2-methylbenzyl)piperidine-4-carboxylic acid
  • 1-(4-Chloro-2-methylphenyl)piperidine-4-carboxylic acid
  • 1-(4-Chloro-2-methylphenyl)piperidine-4-carboxamide

Uniqueness

1-(4-Chloro-2-methylbenzoyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-2-methylbenzoyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

1-(4-chloro-2-methylbenzoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-9-8-11(15)2-3-12(9)13(17)16-6-4-10(5-7-16)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHDKLOSIZRFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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